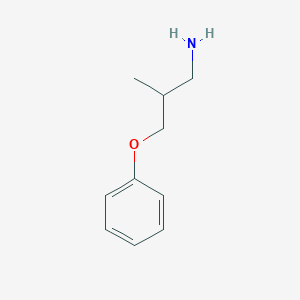
2-Methyl-3-phenoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenoxypropan-1-amine is an organic compound that belongs to the class of amines It features a phenoxy group attached to a propan-1-amine backbone with a methyl substitution at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxypropan-1-amine typically involves the reaction of 2-methyl-3-phenoxypropan-1-ol with ammonia or an amine under suitable conditions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the hydrogenation steps. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or oxime derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions .
Major Products:
Oxidation: Formation of nitroso, nitro, or oxime derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives .
Scientific Research Applications
2-Methyl-3-phenoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenoxypropan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group.
Phenoxypropanamine: A compound with a similar backbone but without the methyl substitution.
Fluoxetine: A compound with a similar phenoxy group but different overall structure and pharmacological properties
Uniqueness: 2-Methyl-3-phenoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenoxy group and the methyl substitution at the second carbon makes it a versatile intermediate for various synthetic applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
InChI Key |
AOYPUDIEUCFIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
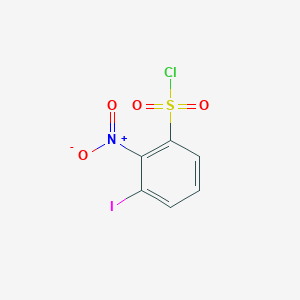
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
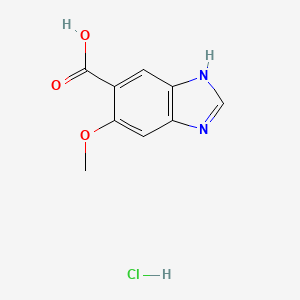

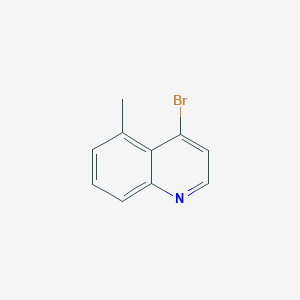
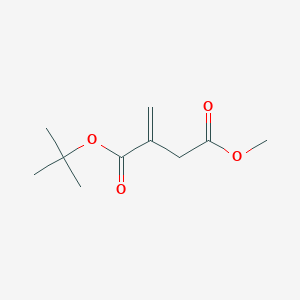
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
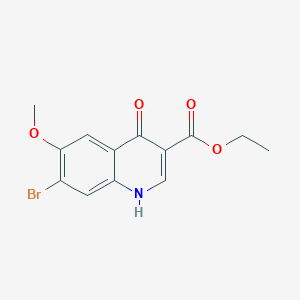
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)


![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
